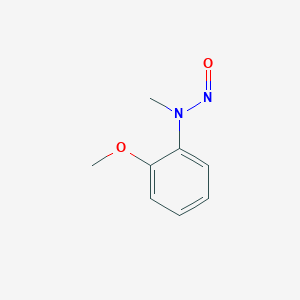
2-Methoxy-N-methyl-N-nitrosobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-methyl-N-nitrosobenzenamine is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitroso group (-NO) attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-N-nitrosobenzenamine typically involves the nitrosation of N-methyl-2-methoxyaniline. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) and hydrochloric acid (HCl). The general reaction scheme is as follows:
N-methyl-2-methoxyaniline+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-N-methyl-N-nitrosobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-methyl-N-nitrosobenzenamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects.
Medicine: Research is conducted to understand its role in the development of certain cancers.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-methyl-N-nitrosobenzenamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group is known to form DNA adducts, leading to mutations and potentially cancer. The molecular targets include DNA, proteins, and other cellular macromolecules. The pathways involved are primarily related to DNA damage and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-N-nitrosoaniline
- N-Nitrosomethylphenylamine
- N-Methyl-N-nitrosoaniline
Comparison: 2-Methoxy-N-methyl-N-nitrosobenzenamine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to other nitrosamines, it may exhibit different mutagenic and carcinogenic properties, making it a compound of interest in toxicological studies.
Eigenschaften
CAS-Nummer |
20451-54-1 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C8H10N2O2/c1-10(9-11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 |
InChI-Schlüssel |
NPJYXKTTXSIQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


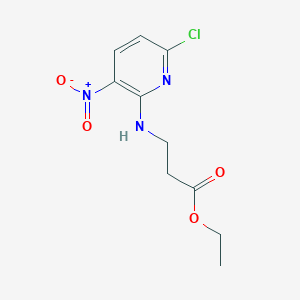
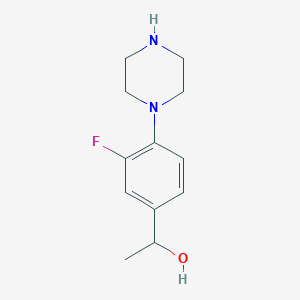

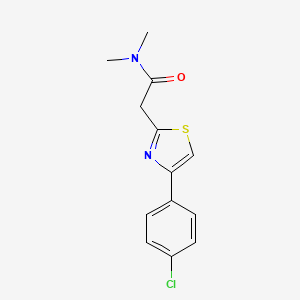
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
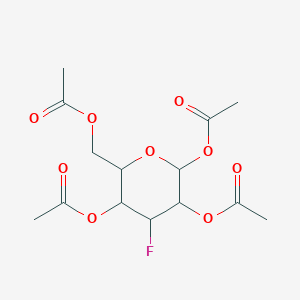

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
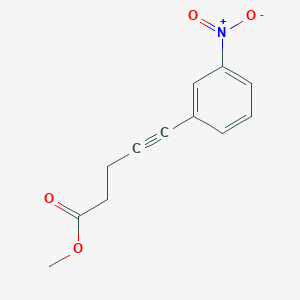
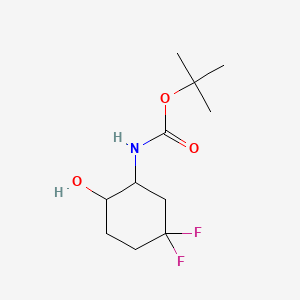
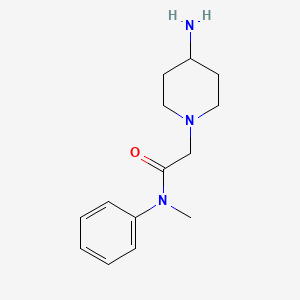
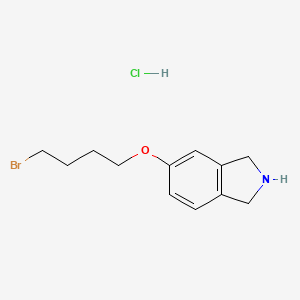

![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
